molecular formula C17H13ClFN3O2 B11057382 4-(2-chloro-4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2-chloro-4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11057382
M. Wt: 345.8 g/mol
InChI Key: WNSFYDMIFAYQDL-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 2-chloro-4-fluorophenyl group: This step often involves nucleophilic substitution reactions using 2-chloro-4-fluorobenzene derivatives.

    Attachment of the furylmethyl group: This can be accomplished through alkylation reactions using furylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)
  • 3-Chloro-4-fluorophenol

Uniqueness

4-(2-Chloro-4-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of a pyrazolo[3,4-b]pyridine core with both chloro and fluoro substituents, as well as a furylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13ClFN3O2/c18-15-6-10(19)3-4-12(15)13-7-16(23)21-17-14(13)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,13H,7,9H2,(H,21,23)

InChI Key

WNSFYDMIFAYQDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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